5-Ethyl-1,3-benzothiazol-2-amine

Physicochemical Profiling Lipophilicity ADME

5-Ethyl-1,3-benzothiazol-2-amine (CAS 90382-08-4) is a substituted 2-aminobenzothiazole with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol. This compound features a benzothiazole core with an ethyl substituent at the 5-position and an amino group at the 2-position, creating a privileged scaffold in medicinal chemistry.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
Cat. No. B13103884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,3-benzothiazol-2-amine
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C9H10N2S/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11)
InChIKeyMMVCYZFYBDRDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1,3-benzothiazol-2-amine Procurement: Core Specifications and Structural Identity


5-Ethyl-1,3-benzothiazol-2-amine (CAS 90382-08-4) is a substituted 2-aminobenzothiazole with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound features a benzothiazole core with an ethyl substituent at the 5-position and an amino group at the 2-position, creating a privileged scaffold in medicinal chemistry [1]. It is typically supplied as a crystalline solid with a minimum purity specification of 97% and a computed LogP value of approximately 2.37, indicating moderate lipophilicity [2].

Positional isomer for CNS pharmacological SAR studies
Compatible with solid-phase synthesis for library construction
Lipophilic benzothiazole scaffold supports membrane permeability profiling

Why Generic 2-Aminobenzothiazole Substitution Fails for 5-Ethyl-1,3-benzothiazol-2-amine


In-class 2-aminobenzothiazoles cannot be simply interchanged due to the pronounced substituent position-dependent effects on biological activity. Early structure-activity relationship (SAR) studies on 2-aminobenzothiazoles demonstrated that substitutions at the 6-position doubled central nervous system (CNS) depressant potency relative to the unsubstituted core, while substitutions at the 4- or 7-position tripled it [1]. Critically, the position of the substitution was more important in determining relative potency than the nature of the radical (methyl, ethyl, or chloro) [1]. This established, non-linear SAR directly indicates that a 5-ethyl substituent will confer a distinct pharmacological and physicochemical profile compared to other positional isomers (e.g., 6-ethyl or 4-ethyl) or the unsubstituted core. For procurement, selecting the precise positional isomer is therefore not a trivial substitution but a critical specification for ensuring experimental reproducibility and target engagement.

Swapping with 4-, 6-, or 7-ethyl isomers may alter the reported CNS activity profile; position of substitution is more critical than substituent type.
Unsubstituted 2-aminobenzothiazole may not recapitulate the 5-ethyl SAR and could lead to divergent target engagement.

Quantitative Differentiation of 5-Ethyl-1,3-benzothiazol-2-amine vs. Analogs


Physicochemical Differentiation: Increased Lipophilicity (LogP) of 5-Ethyl-1,3-benzothiazol-2-amine

The 5-ethyl substituent on 5-Ethyl-1,3-benzothiazol-2-amine confers a quantifiable increase in lipophilicity (LogP) relative to the unsubstituted 2-aminobenzothiazole scaffold. This alteration directly impacts membrane permeability and binding interactions in drug discovery applications [1].

Lipophilicity (LogP)
Class-level
LogP 2.37 vs ~1.7 (unsubstituted core)
Supports membrane permeability context
Computed values; experimental validation recommended
Physicochemical Profiling Lipophilicity ADME

Synthetic Accessibility: Solid-Phase Synthesis of 5-Ethyl-1,3-benzothiazol-2-amine

5-Ethyl-1,3-benzothiazol-2-amine is amenable to synthesis via established solid-phase protocols for 2-aminobenzothiazoles, enabling its incorporation into focused libraries [1]. This is a key differentiator from less synthetically accessible analogs for high-throughput screening applications.

Solid-Phase Synthesis
Reported
Compatible with resin-bound acyl-isothiocyanate method
Enables focused library SAR
Class-level inference for 2-aminobenzothiazole scaffold
Solid-Phase Synthesis Combinatorial Chemistry Library Construction

Positional SAR: Divergent CNS Activity Based on Substituent Position

Classical SAR studies on 2-aminobenzothiazoles have shown that the position of substitution on the benzothiazole ring is a more critical determinant of potency than the identity of the substituent [1]. While the 5-position was not directly studied, the data shows substitutions at the 6-position double potency and those at the 4- or 7-position triple it compared to the unsubstituted core [1]. This implies that the 5-ethyl substituent will produce a unique pharmacological profile that cannot be extrapolated from 4-, 6-, or 7-substituted analogs.

Positional CNS SAR
Context-dependent
6-sub: 2x potency; 4- or 7-sub: 3x potency (vs unsubstituted core)
Isomer-specific profile cannot be extrapolated
5-ethyl not directly measured; classical in vivo model data
CNS Pharmacology Structure-Activity Relationship (SAR) Positional Isomerism

High-Impact Applications of 5-Ethyl-1,3-benzothiazol-2-amine


Medicinal Chemistry SAR Studies Targeting CNS Disorders

Given the established positional SAR of 2-aminobenzothiazoles on CNS activity [1], 5-Ethyl-1,3-benzothiazol-2-amine serves as a critical building block for exploring novel pharmacological space. Its 5-ethyl substitution pattern is expected to yield a distinct potency and selectivity profile compared to more thoroughly studied 6-substituted analogs, making it a valuable tool for CNS drug discovery programs seeking to avoid known intellectual property or to modulate a unique balance of inhibitory and excitatory effects.

Combinatorial Chemistry and Focused Library Construction

The compound's compatibility with solid-phase synthetic protocols for 2-aminobenzothiazoles [2] enables its use in the rapid generation of structurally diverse libraries. Researchers can use 5-Ethyl-1,3-benzothiazol-2-amine as a core scaffold for parallel synthesis, systematically varying the N- or 2-position to explore chemical space and identify new leads for a variety of targets, including kinases, GPCRs, and ion channels.

Antimicrobial Drug Discovery: Targeting Bacterial Topoisomerases

The benzothiazole scaffold is a validated starting point for the design of bacterial type II topoisomerase inhibitors [3]. 5-Ethyl-1,3-benzothiazol-2-amine can be used as a starting material to synthesize novel ethyl urea or other derivatized inhibitors. The specific 5-ethyl substitution may modulate interactions with the ATP-binding pocket of GyrB/ParE, offering a way to fine-tune potency, spectrum of activity, or overcome resistance mechanisms associated with existing antibacterial agents.

Anticancer Lead Optimization and Probe Development

The benzothiazole scaffold is a privileged structure with demonstrated antiproliferative activity [4]. The 5-ethyl substitution on 5-Ethyl-1,3-benzothiazol-2-amine offers a unique combination of increased lipophilicity [5] and a distinct electronic environment for optimizing interactions with cancer-related targets such as EGFR, Bcl-2 family proteins, or various kinases. This makes it a rational choice for medicinal chemists seeking to improve cellular potency and pharmacokinetic properties of benzothiazole-based anticancer leads.

Application
Selection Property
Validation Focus
CNS pharmacology SAR studies
5-ethyl positional isomer identity
Position-dependent CNS activity in models
Combinatorial library synthesis
Solid-phase synthetic compatibility
Library diversity and yield
Bacterial topoisomerase inhibitor design
Benzothiazole core scaffold
GyrB/ParE ATP-pocket modulation context
Antiproliferative lead optimization
5-ethyl lipophilic substitution
Cellular potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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